molecular formula C20H20N2O5S B7689414 N-(5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide

N-(5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide

Cat. No. B7689414
M. Wt: 400.4 g/mol
InChI Key: ASCMTCYPHGPZPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mechanism of Action

N-(5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide binds irreversibly to the active site of BTK, preventing its activation and downstream signaling. This leads to decreased proliferation and survival of B-cells, which are dependent on BCR signaling for their growth and survival. N-(5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide also inhibits other kinases in the BCR signaling pathway, such as phosphoinositide 3-kinase (PI3K) and AKT, which further contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
N-(5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide has been shown to selectively target BTK and other kinases in the BCR signaling pathway, with minimal off-target effects. It has been shown to induce apoptosis and inhibit proliferation of B-cell lines, both in vitro and in vivo. N-(5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide has also been shown to inhibit the activation of NF-kB, a transcription factor that is involved in the survival of B-cell malignancies.

Advantages and Limitations for Lab Experiments

One advantage of N-(5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide is its selectivity for BTK and other kinases in the BCR signaling pathway, which reduces the potential for off-target effects. Its irreversible binding to BTK also allows for sustained inhibition of this kinase. One limitation of N-(5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide is its relatively low solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

For research on N-(5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide include clinical trials in patients with B-cell malignancies, as well as further preclinical studies to better understand its mechanism of action and potential combination therapies. N-(5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide may also have potential in other BCR signaling-dependent diseases, such as autoimmune disorders.

Synthesis Methods

The synthesis of N-(5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide involves several steps, starting with the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-aminosalicylic acid to form the amide intermediate, which is then reacted with furan-2-ylmethylamine and sulfamic acid to form the final product, N-(5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide. The overall yield of this synthesis method is around 23%.

Scientific Research Applications

N-(5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that N-(5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell lines. In vivo studies in mouse models of CLL and NHL have shown that N-(5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide reduces tumor growth and prolongs survival.

properties

IUPAC Name

N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-14-6-3-4-8-17(14)20(23)22-18-12-16(9-10-19(18)26-2)28(24,25)21-13-15-7-5-11-27-15/h3-12,21H,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCMTCYPHGPZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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